Sodium trifluoroacetate-1-13C
Overview
Description
Sodium trifluoroacetate-1-13C is a chemical compound with the molecular formula CF3^13CO2Na. It is the sodium salt of trifluoroacetic acid, where the carbon atom in the carboxylate group is isotopically labeled with carbon-13. This compound is primarily used as a reagent in various chemical reactions, particularly in trifluoromethylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate-1-13C involves the reaction of trifluoroacetic acid-1-13C with sodium carbonate. The reaction is typically carried out in an aqueous solution, followed by filtration and vacuum evaporation to obtain the solid product. The solid is then dried under vacuum at 100°C to ensure purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium trifluoroacetate-1-13C undergoes several types of chemical reactions, including:
Trifluoromethylation: It is used as a trifluoromethylating agent in the nucleophilic trifluoromethylation of aldehydes and ketones, often in the presence of copper(I) halide catalysts.
Difluorocarbene Precursor: It acts as a precursor for difluorocarbene in gem-difluorocyclopropanation reactions of alkenes, using azobisisobutyronitrile as a catalyst.
Common Reagents and Conditions:
Copper(I) Halide Catalysts: Used in trifluoromethylation reactions.
Azobisisobutyronitrile: Used as a catalyst in difluorocarbene generation.
Major Products:
Trifluoromethylated Compounds: Formed from the trifluoromethylation of aldehydes and ketones.
Difluorocyclopropanes: Formed from the reaction with alkenes.
Scientific Research Applications
Sodium trifluoroacetate-1-13C has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium trifluoroacetate-1-13C involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF3) is introduced into target molecules through nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical and physical properties of the target molecules, enhancing their stability, lipophilicity, and bioactivity .
Comparison with Similar Compounds
Sodium Trifluoroacetate: The non-isotopically labeled version of sodium trifluoroacetate-1-13C.
Potassium Trifluoroacetate: Similar in structure but with potassium as the counterion.
Lithium Trifluoroacetate: Another similar compound with lithium as the counterion.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in isotopic labeling studies. This isotopic labeling allows for detailed tracing and analysis of chemical and biochemical pathways, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
sodium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAUPASBSROMS-YTBWXGASSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(F)(F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635686 | |
Record name | Sodium trifluoro(1-~13~C)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.998 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-32-9 | |
Record name | Sodium trifluoro(1-~13~C)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286425-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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